2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide
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Overview
Description
2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide is a complex organic compound with a unique structure that combines various functional groups.
Preparation Methods
The synthesis of 2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the quinoline core: This step involves the cyclization of an appropriate precursor to form the quinoline ring.
Introduction of the ethoxy group: The ethoxy group is introduced through an alkylation reaction.
Addition of the fluorobenzoyl group: This step involves the acylation of the quinoline core with 4-fluorobenzoyl chloride.
Formation of the final product: The final step involves the coupling of the intermediate with N-phenylacetamide under suitable conditions.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can be performed to modify the carbonyl groups in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzoyl group, to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biological processes.
Comparison with Similar Compounds
2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide can be compared with other similar compounds, such as:
6-ethoxy-3-(4-fluorobenzoyl)-1-[(3-methoxyphenyl)methyl]quinolin-4-one: This compound shares a similar quinoline core but differs in the substituents attached to the core.
6-ethoxy-3-(4-fluorobenzoyl)-1-[(4-fluorophenyl)methyl]quinolin-4-one: Another similar compound with variations in the substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN2O4/c1-2-33-20-12-13-23-21(14-20)26(32)22(25(31)17-8-10-18(27)11-9-17)15-29(23)16-24(30)28-19-6-4-3-5-7-19/h3-15H,2,16H2,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGXBPOGERZEQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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